molecular formula C7H15NO B1329751 1-(Aminomethyl)cyclohexanol CAS No. 4000-72-0

1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751
CAS No.: 4000-72-0
M. Wt: 129.2 g/mol
InChI Key: XUSXTHMTOSFZII-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclohexanol is an organic compound with the molecular formula C7H15NO. It is a cyclohexanol derivative where an aminomethyl group is attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclohexanol can be synthesized through the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. The process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a catalyst such as Raney nickel. The reaction is typically carried out in an acetic acid solvent under controlled temperature conditions to prevent hydrogenolysis and deactivation of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Aminomethyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclohexanol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

    Cyclohexanol: A simple alcohol derivative of cyclohexane.

    1-(Nitromethyl)cyclohexanol: A precursor in the synthesis of 1-(Aminomethyl)cyclohexanol.

    Cyclohexanone: An oxidized form of cyclohexanol.

Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSXTHMTOSFZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193065
Record name 1-(Aminomethyl)cyclohexan-1-ol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4000-72-0, 71412-02-7
Record name 1-(Aminomethyl)cyclohexanol
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Record name 1-(Aminomethyl)cyclohexan-1-ol
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Record name (Aminomethyl)cyclohexan-1-ol
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Record name 1-(Aminomethyl)cyclohexan-1-ol
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Record name 1-(aminomethyl)cyclohexan-1-ol
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Record name (aminomethyl)cyclohexan-1-ol
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Synthesis routes and methods I

Procedure details

1-Aminomethyl-1-cyclohexanol hydrochloride (1 g, 6.04 mmol) was dissolved in cold water and then K2CO3 and ether were added. The mixture was stirred and then the ether layer was separated and the aqueous layer was again extracted with ether. The ether layers were combined, dried over MgSO4 and concentrated to afford 1-aminomethyl-1-cyclohexanol which was mixed with DMSO (3 mL) and 1-ethyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline (0.8 g, 3 mmol). The reaction mixture was stirred at 110° C. overnight and then was partitioned between water and CH2Cl2. The CH2Cl2 layer was separated, dried, filtered and evaporated. The residue was crystallized from CH2Cl2 and recrystallized from acetonitrile to afford 0.65 g of 1-ethyl-6-methoxy-N-[(1-hydroxycyclohexyl)methyl]-1H-pyrazolo[3,4-b]quinolin-4-amine, m.p. 201-°203° C.
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1 g
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Synthesis routes and methods II

Procedure details

To a stirred solution of cyclohexanone cyanohydrin (2 g, 15.98 mmol) in anhydrous THF (40 mL) at rt was added portion-wise LiAlH4 (1.82 g, 47.94 mmol). The reaction vessel was sealed and the mixture was heated at 80° C. for 5 h. The mixture was cooled to 0° C. and water (1 mL), 1M aq NaOH (1 mL), and water (3 mL) were added sequentially. To the resulting mixture was added DCM and saturated aq sodium potassium tartrate, and the mixture stirred for 3 h. The organic layer was separated and further washed with brine. The organic layer was separated, dried over MgSO4, filtered, and concentrated under reduced pressure to afford 1-(aminomethyl)cyclohexanol (1.3 g) which was not purified further. LCMS (ESI) m/z 130 (M+H)+.
Quantity
2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)cyclohexanol
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1-(Aminomethyl)cyclohexanol
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1-(Aminomethyl)cyclohexanol
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1-(Aminomethyl)cyclohexanol
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1-(Aminomethyl)cyclohexanol
Reactant of Route 6
1-(Aminomethyl)cyclohexanol

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